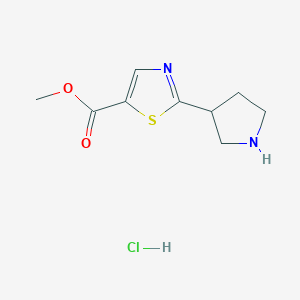
Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride is a chemical compound that features a thiazole ring fused with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common reagents used in these reactions include thioamides, α-haloketones, and pyrrolidine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium acetate or methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
化学反応の分析
Types of Reactions
Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide.
Pyrrolidine derivatives: Compounds such as N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide.
Uniqueness
Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride (CAS Number: 2137717-09-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. It combines a thiazole ring with a pyrrolidine moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- CAS Number : 2137717-09-8
- Purity : Minimum 95%
The compound's structure allows for various interactions with biological targets, making it a valuable candidate for further research.
Research indicates that this compound may exhibit its biological effects through multiple mechanisms, including:
- Inhibition of Protein Kinases : Preliminary studies suggest that compounds with similar thiazole structures can inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Thiazole derivatives have been noted for their antimicrobial properties against various pathogens. The specific compound may exhibit activity against Gram-positive bacteria, potentially making it useful in treating infections caused by resistant strains.
- Anticancer Properties : Investigations into the anticancer potential of thiazole derivatives have shown promising results, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of various thiazole derivatives, this compound demonstrated significant cytotoxicity against A549 human lung cancer cells. The compound's mechanism involved the induction of multipolar spindles, leading to aberrant cell division and increased cell death rates.
- Antimicrobial Testing : In vitro tests showed that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Future Directions
The unique properties of this compound warrant further investigation into its therapeutic applications. Future research should focus on:
- Structure-Activity Relationship (SAR) studies to optimize its efficacy and minimize toxicity.
- In vivo studies to assess the pharmacokinetics and safety profile.
- Exploration of combination therapies where this compound may enhance the efficacy of existing treatments.
特性
IUPAC Name |
methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6;/h5-6,10H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPDIWHMAMGJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














